molecular formula C13H12O4 B1586660 3,5-Dimethoxy-2-naphthoic acid CAS No. 98410-68-5

3,5-Dimethoxy-2-naphthoic acid

Cat. No. B1586660
CAS RN: 98410-68-5
M. Wt: 232.23 g/mol
InChI Key: VTPNSKNCVKIPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-2-naphthoic acid (DMNA) is a chemical compound that belongs to the group of naphthoic acids. It is a derivative of 2-naphthoic acid, also known as β-naphthoic acid. The molecular formula of DMNA is C13H12O4 . It is a yellow crystalline solid.


Synthesis Analysis

DMNA can be synthesized by the reaction of 3,5-dimethoxyphenyl magnesium bromide with 2-naphthoic acid chloride. Other methods for the synthesis of DMNA have been reported in the literature .


Molecular Structure Analysis

The molecular structure of DMNA consists of a naphthalene core substituted with two methoxy groups and a carboxylic acid group . The molecular weight of DMNA is 232.23 g/mol .


Physical And Chemical Properties Analysis

DMNA is a yellow crystalline solid. It is soluble in hot water, ethanol, and chloroform but insoluble in cold water. The melting point of DMNA is 167-171 °C .

Scientific Research Applications

  • Organic Synthesis and Drug Development

    • Summary of Application : 3,5-Dimethoxy-2-naphthoic acid is a chemical compound used in various scientific research. It possesses unique properties that make it valuable for studying organic synthesis and drug development.
    • Results or Outcomes : The results or outcomes would also depend on the specific study or experiment. The compound’s unique properties could potentially lead to new insights in organic synthesis and drug development.
  • Photochromism Research

    • Summary of Application : 3,5-Dimethoxy-2-naphthoic acid has been used in the synthesis of new naphthopyrans, which have been studied for their photochromic properties .
    • Methods of Application : Two novel isomeric naphthopyrans substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties were synthesized . Their photochromism, electrochemical and fluorescent properties were investigated .
    • Results or Outcomes : They displayed faster color fading rate and larger fluorescence quantum yield than other compounds. Moreover, they showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .

Safety And Hazards

DMNA is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling DMNA .

properties

IUPAC Name

3,5-dimethoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-11-5-3-4-8-6-10(13(14)15)12(17-2)7-9(8)11/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPNSKNCVKIPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=C(C=C21)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361388
Record name 3,5-dimethoxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxy-2-naphthoic acid

CAS RN

98410-68-5
Record name 3,5-dimethoxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethoxy-2-naphthoic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dimethoxy-2-naphthoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,5-Dimethoxy-2-naphthoic acid
Reactant of Route 4
Reactant of Route 4
3,5-Dimethoxy-2-naphthoic acid
Reactant of Route 5
3,5-Dimethoxy-2-naphthoic acid
Reactant of Route 6
Reactant of Route 6
3,5-Dimethoxy-2-naphthoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.